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Compound of Interest

Compound Name: DB-766

Cat. No.: B1669854

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical and clinical safety
information on DB-766 (also known as ARV-766 and Luxdegalutamide). Comprehensive
toxicological screening data from formal preclinical studies are not publicly available at this
time. This guide is intended for informational purposes and should not be considered a
complete toxicological profile.

Introduction

DB-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera
(PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] Developed by
Arvinas, DB-766 is currently in Phase I/ll clinical trials for the treatment of metastatic castration-
resistant prostate cancer (NCRPC).[1] Unlike traditional androgen receptor antagonists that
block receptor activity, DB-766 functions by inducing the ubiquitination and subsequent
proteasomal degradation of the AR protein.[1] This mechanism of action has shown promise in
overcoming resistance associated with AR mutations.[1]

This technical guide provides a summary of the available preclinical data and an overview of
the clinical safety profile of DB-766, with a focus on aspects relevant to drug development
professionals.

Preclinical Pharmacology and Efficacy
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Preclinical studies have demonstrated that DB-766 potently and selectively degrades both wild-
type and clinically relevant mutant forms of the androgen receptor, including L702H, H875Y,
and T878A mutations.[1] In vivo studies using LNCaP and VCaP xenograft models have shown
that oral administration of DB-766 leads to robust AR degradation of over 90% at efficacious
doses, resulting in significant and dose-dependent tumor growth inhibition.

In Vitro Toxicology and Drug-Drug Interaction
Potential

Limited in vitro data is available regarding the toxicological profile and drug-drug interaction
(DDI) potential of DB-766. The following tables summarize the key findings from studies on
cytochrome P450 (CYP) enzyme induction and inhibition, as well as transporter inhibition.

Table 1: In Vitro Cytochrome P450 (CYP) Induction Potential of DB-766

CYP Isoform Induction Observed
CYP1A2 No

CYP2B6 No

CYP2C9 No

CYP3A4 Yes

CYP2C8 Yes

Experimental Protocol: CYP Induction Assay (General Methodology)

Human hepatocytes are typically incubated with varying concentrations of the test compound
(DB-766) for a specified period (e.g., 48-72 hours). The expression levels of CYP mRNA are
then quantified using methods such as quantitative reverse transcription PCR (QRT-PCR). An
increase in MRNA expression compared to a vehicle control indicates induction.

Table 2: In Vitro Cytochrome P450 (CYP) Inhibition Potential of DB-766
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CYP Isoform Inhibition Observed

Data not publicly available

Table 3: In Vitro Transporter Inhibition Potential of DB-766

Transporter Inhibition Observed

Data not publicly available

Clinical Safety and Tolerability

As of early 2024, DB-766 has demonstrated a favorable safety profile in Phase I/1l clinical trials
involving patients with mCRPC. No dose-limiting toxicities have been reported, and the
compound is generally well-tolerated. Further details on the types and frequencies of adverse
events are anticipated as clinical development progresses.

Mechanism of Action: PROTAC-Mediated
Degradation

DB-766 is a heterobifunctional molecule composed of a ligand that binds to the androgen
receptor and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings the AR
in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. The
polyubiquitinated AR is then recognized and degraded by the proteasome.
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Caption: Mechanism of action of DB-766 as a PROTAC, leading to the degradation of the
Androgen Receptor.

Experimental Workflow: PROTAC Development and
Screening

The development of a PROTAC like DB-766 involves a multi-step process, from initial design to
preclinical evaluation. The following diagram illustrates a generalized workflow for PROTAC

development.
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Caption: A generalized workflow for the discovery and preclinical development of a PROTAC
therapeutic.

Conclusion and Future Directions

DB-766 represents a promising therapeutic modality for patients with mCRPC, particularly
those with resistance to current standards of care. The publicly available data suggest a
favorable preliminary safety profile. However, a comprehensive understanding of its
toxicological properties will require the disclosure of data from formal preclinical safety studies.
As DB-766 progresses through clinical trials, further information on its long-term safety and
efficacy will become available, providing a clearer picture of its potential role in the treatment of
prostate cancer. Drug development professionals should remain vigilant for forthcoming
publications and presentations from Arvinas and their collaborators for more detailed insights
into the toxicological profile of this novel agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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